Ethyl 5-nitro-nicotinate

Nicotinic Acetylcholine Receptor α7 nAChR Partial Agonism

Researchers developing nitroaromatic prodrugs or anticoccidial agents require a reliable, high-purity source of the 5-nitro pharmacophore. Ethyl 5-nitro-nicotinate (CAS 1462-89-1) addresses this need as a validated heterocyclic building block. • Direct precursor to 5-nitronicotinamide derivatives with proven in vivo efficacy against Eimeria tenella • Essential 5-nitro group enables bioreductive activation for hypoxia-selective prodrug design • Suitable as low-potency α7 nAChR control (EC50 = 56.2 µM) for HTS assay calibration • Ethyl ester confers optimal lipophilicity (LogP ≈ 1.06) for cellular permeability studies

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 1462-89-1
Cat. No. B074328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-nitro-nicotinate
CAS1462-89-1
SynonymsETHYL 5-NITRO-NICOTINATE
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3
InChIKeyDMCBVKXZBZVCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-nitro-nicotinate – Overview


Ethyl 5-nitro-nicotinate (CAS 1462-89-1) is a pyridine-based ester derivative of nicotinic acid featuring a nitro (-NO₂) substituent at the 5-position and an ethyl ester group at the 3-position [1]. This compound, with molecular formula C₈H₈N₂O₄ and molecular weight 196.16 g/mol, serves primarily as a versatile heterocyclic building block in medicinal chemistry research . Its nitro group imparts electron-withdrawing character and a capacity for bioreductive activation, distinguishing it from non-nitrated nicotinate analogs. Commercially available at 96–98% purity as a light-yellow solid, it is primarily sourced for laboratory-scale synthetic applications rather than as a final therapeutic agent .

Synthetic building block for 5-nitronicotinamide analogs
Ethyl ester supports direct ammonolysis for amide formation
Nitro group enables bioreductive activation studies
Weak α7 nAChR partial agonist for control or SAR work

Ethyl 5-nitro-nicotinate: Why It's Irreplaceable


Direct substitution of Ethyl 5-nitro-nicotinate with non-nitrated nicotinate esters (e.g., ethyl nicotinate) or alternative ester/acid variants (e.g., 5-nitronicotinic acid, methyl 5-nitro-nicotinate) is technically invalid in research and procurement contexts. The 5-nitro group is the principal pharmacophore for bioreductive activation pathways essential for antimicrobial and anticoccidial activity , and its absence in analogs results in loss of function [1]. Moreover, the ethyl ester moiety confers distinct lipophilicity (LogP ≈ 1.06) and hydrolysis kinetics that differ from the methyl ester or free acid forms, impacting solubility, cellular permeability, and metabolic stability . These structural features collectively define the compound's utility as a specific intermediate in the synthesis of 5-nitronicotinamide derivatives with demonstrated in vivo activity [2].

Non-nitrated nicotinate esters lack the nitro group required for bioreductive activation, limiting prodrug design utility
Alternative esters (e.g., methyl) may shift hydrolysis kinetics and reactivity in amide synthesis
Free acid form (5-nitronicotinic acid) may exhibit different solubility and coupling efficiency

Ethyl 5-nitro-nicotinate: Comparative Evidence


Weak α7 nAChR Agonist Activity

Ethyl 5-nitro-nicotinate acts as an agonist at the rat α7 nicotinic acetylcholine receptor (α7 nAChR) expressed in Xenopus oocytes, but with an EC50 of 5.62 × 10⁴ nM (56.2 µM) — over two orders of magnitude weaker than prototypical α7 agonists such as PNU-282987 (EC50 = 154 nM) [1]. This low potency renders it unsuitable for in vivo pharmacological studies but positions it as a useful tool compound for investigating partial agonism, receptor desensitization, or as a negative control in high-throughput screens.

α7 nAChR EC50
Cross-study comparable
Target: 5.62 × 10⁴ nM (56.2 µM)
Comparator PNU-282987: 154 nM
~365-fold less potent
Supports use as low-potency control or SAR scaffold
Rat α7 nAChR in Xenopus oocytes
Nicotinic Acetylcholine Receptor α7 nAChR Partial Agonism EC50

Reduced Lipophilicity from Nitro Substitution

The presence of the electron-withdrawing nitro group at the 5-position lowers the octanol–water partition coefficient of Ethyl 5-nitro-nicotinate (LogP = 1.06) compared to the parent ester ethyl nicotinate (LogP ≈ 1.30) [1]. This reduction in lipophilicity (ΔLogP ≈ −0.24) indicates increased aqueous solubility and potentially lower passive membrane permeability relative to the non-nitrated analog.

LogP Comparison
Cross-study comparable
Target: LogP = 1.06
Comparator Ethyl nicotinate: LogP = 1.30
ΔLogP ≈ −0.24
May favor aqueous formulations; informs solubility screening
Computational prediction values
Lipophilicity LogP Physicochemical Properties Solubility

Bioreductive Activation Potential

Ethyl 5-nitro-nicotinate contains a nitro group that can undergo enzymatic one-electron reduction to generate reactive intermediates (e.g., nitro radical anions, nitroso, or hydroxylamine derivatives), a property absent in non-nitrated nicotinate esters such as ethyl nicotinate [1]. This bioreductive activation is a key mechanistic basis for the antimicrobial and anticoccidial activity observed in its downstream metabolites, including 5-nitronicotinamide [2]. In contrast, non-nitrated analogs lack the capacity for this redox cycling.

Bioreductive Capacity
Class-level inference
Nitro group present: capable of reduction
Ethyl nicotinate: no nitro group
Essential for nitroreductase-mediated prodrug activation
In vitro anaerobic assay context
Bioreduction Nitroaromatic Hypoxia-Selective Prodrug

Validated Intermediate for Anticoccidial Synthesis

Ethyl 5-nitro-nicotinate serves as a key precursor in the synthesis of 5-nitronicotinamide and its 2-methyl derivative, both of which exhibit significant anticoccidial activity against Eimeria tenella in poultry [1]. In a 1977 study, 5-nitronicotinamide (derived from the target compound) demonstrated in vivo efficacy as a coccidiostat, whereas the 5-amino and 5-bromo analogs were inactive [2]. The ethyl ester form is preferred over the free acid due to its superior reactivity in ammonolysis reactions required for amide formation.

Anticoccidial Intermediate
Supporting evidence
Precursor to active 5-nitronicotinamide
5-amino/5-bromo analogs: inactive
Supports synthesis of research antiparasitic amides
Eimeria tenella infection model (1977 study)
Anticoccidial Eimeria tenella Synthetic Intermediate Veterinary Parasitology

Ethyl 5-nitro-nicotinate: Application Scenarios


Synthesis of Anticoccidial 5-Nitronicotinamide Analogs

Procure Ethyl 5-nitro-nicotinate as the starting material for the preparation of 5-nitronicotinamide and its 2-substituted derivatives. This route has been validated in the synthesis of compounds with demonstrated efficacy against Eimeria tenella, a major coccidiosis pathogen in poultry. The ethyl ester is amenable to direct ammonolysis to yield the active amide [1]. For veterinary antiparasitic research programs, this compound provides a defined entry point to a known active scaffold.

Reference Compound for α7 nAChR Studies

Ethyl 5-nitro-nicotinate's low-potency agonist activity at α7 nAChR (EC50 = 56.2 µM) makes it suitable for use as a control compound in high-throughput screening assays aimed at identifying selective α7 modulators. Its weak activity can help establish baseline receptor desensitization levels or serve as a comparative standard when evaluating novel compounds with partial agonist profiles [2]. Procurement is recommended for laboratories engaged in nAChR structure–activity relationship studies.

Building Block for Nitroaromatic Prodrug Design

The 5-nitro group of Ethyl 5-nitro-nicotinate is essential for bioreductive activation under hypoxic or anaerobic conditions. This property is leveraged in the design of nitroaromatic prodrugs intended for hypoxia-selective cytotoxicity or antimicrobial action. Researchers developing novel bioreductive agents should procure this compound as a core heterocyclic scaffold that can be further functionalized to modulate reduction potential and tissue selectivity .

Application
Selection Property
Validation Focus
Synthesis of 5-nitronicotinamide analogs
Nitro group for bioreductive activation
Eimeria tenella model-response evaluation
α7 nAChR control compound
Weak partial agonist profile
α7 nAChR desensitization assay validation
Nitroaromatic prodrug scaffold
Bioreductive activation potential
Hypoxia-selective cytotoxicity screening

Technical Documentation Hub

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